molecular formula C12H13N3 B6268787 N-[4-(aminomethyl)phenyl]pyridin-2-amine CAS No. 326406-81-9

N-[4-(aminomethyl)phenyl]pyridin-2-amine

Cat. No.: B6268787
CAS No.: 326406-81-9
M. Wt: 199.3
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Description

N-[4-(Aminomethyl)phenyl]pyridin-2-amine (CAS 326406-81-9) is a chemical compound with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol . This diarylamine derivative is of significant interest in medicinal chemistry and oncology research, particularly in the discovery and development of novel anti-cancer agents. Its structure, featuring a pyridin-2-amine core linked to a benzylamine group, serves as a key scaffold in the exploration of small molecule inhibitors. Primary research applications for this compound and its structural analogs focus on their potential as tubulin polymerization inhibitors . Tubulin is a critical protein in cell division, and compounds that disrupt its function can inhibit the growth of tumor cells. Specifically, tertiary diarylamine derivatives have been demonstrated to competitively inhibit the binding of colchicine to tubulin, a mechanism shared with some clinical candidates . This action disrupts microtubule dynamics, leading to the arrest of cell proliferation and apoptosis, making such compounds valuable tools for studying cancer biology and validating new therapeutic targets. Researchers utilize this chemical scaffold to investigate structure-activity relationships (SAR), exploring how modifications to the core structure enhance potency and selectivity against a panel of human tumor cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local and international regulations.

Properties

CAS No.

326406-81-9

Molecular Formula

C12H13N3

Molecular Weight

199.3

Purity

80

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of N-[4-(aminomethyl)phenyl]pyridin-2-amine

A retrosynthetic analysis of the target molecule reveals two primary disconnections that simplify the structure into readily available starting materials. The most logical bond to cleave is the C-N bond between the pyridine (B92270) ring and the phenylamine nitrogen. This disconnection leads to two key synthons: a 2-halopyridine (or another activated pyridine derivative) and a 4-(aminomethyl)aniline derivative.

A further disconnection of the aminomethyl phenyl moiety at the C-N bond of the benzylamine (B48309) simplifies this precursor to a 4-formylbenzonitrile or a related carbonyl compound. This two-step disconnection strategy forms the basis for the forward synthesis, allowing for the independent optimization of the formation of each key bond.

Classical Synthetic Approaches for Arylamine-Pyridine Linkages

The formation of the C(aryl)-N bond between the pyridine and phenyl rings is a critical step in the synthesis. Several classical cross-coupling reactions have been extensively developed for this purpose.

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. nih.govnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 2-halopyridine with a suitable 4-aminophenyl precursor. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A variety of catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. nih.govlibretexts.org The use of pre-formed palladium catalysts can also simplify the reaction setup and improve reproducibility.

Aryl Halide Amine Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
2-Bromopyridine Cyclohexane-1,2-diamine [Pd₂(dba)₃] / (±)-BINAP NaOBuᵗ Toluene 80 60 chemspider.com
2,4-Dichloropyridine Aniline (B41778) Pd(OAc)₂ / Xantphos NaOBuᵗ Toluene 100 85 nih.gov
2-Chloropyridine Octylamine Pd₂(dba)₃ / Josiphos NaOBuᵗ DME RT >98 nih.gov
2-Bromo-13α-estrone 3-methyl ether Aniline Pd(OAc)₂ / X-Phos KOt-Bu Toluene 100 (MW) 92 nih.gov

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern modifications using various ligands and copper sources have significantly expanded its applicability to pyridine functionalization. mdpi.comnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

The choice of ligand, such as diamines or amino acids, can significantly improve the efficiency and reduce the required reaction temperature. Ligand-free Ullmann-type couplings have also been developed, offering a more cost-effective and environmentally friendly alternative. nih.gov

Aryl Halide Amine Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
2-Halonicotinic acid NaN₃ CuI K₂CO₃ Ethanol (B145695) 90 85 chemrxiv.orgresearchgate.net
4-Chloropyridinium chloride 4-Methoxyaniline Supported Cu(I) K₂CO₃ Isopropyl alcohol Reflux 85 mdpi.com
2-Bromopyridine Carbazole CuCl / 1-Methyl-imidazole t-BuOLi Dioxane 110 95 nih.gov
Aryl Chloride Pyrrolidine CuI / 2-Aminopyridine (B139424) N-oxide Cs₂CO₃ DMF 130 80 hynu.cn

Direct C-H amination of pyridine rings offers an atom-economical alternative to cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. The Chichibabin reaction is a classic example, involving the direct amination of pyridine with sodium amide to produce 2-aminopyridine. wikipedia.org However, this reaction is generally limited to the synthesis of primary aminopyridines.

More recent developments have focused on transition-metal-catalyzed C-H amination reactions. These methods allow for the direct coupling of pyridines with a broader range of amines, including anilines. nih.gov Another approach involves the in-situ activation of the pyridine ring to facilitate nucleophilic attack by an amine. chemrxiv.org

Advanced Synthetic Protocols for the Aminomethyl Phenyl Moiety

The introduction of the aminomethyl group onto the phenyl ring is the second key transformation in the synthesis of the target molecule.

Reductive amination is a widely used and highly efficient method for the synthesis of amines from carbonyl compounds. pearson.comorganicreactions.org For the synthesis of the aminomethyl phenyl moiety, this would typically involve the reaction of a 4-formylbenzonitrile or a related benzaldehyde (B42025) derivative with an amine source, followed by reduction of the resulting imine or enamine intermediate.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. pearson.comharvard.edu Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also a highly effective method. nih.gov The choice of the amine source can be ammonia (B1221849) or a protected amine equivalent.

Carbonyl Compound Amine Source Reducing Agent / Catalyst Solvent Temperature (°C) Yield (%) Reference
Benzaldehyde Ammonia NaBH₃CN or H₂/Pd or Ni - - - pearson.com
Aldehydes/Ketones Ammonia Fe/(N)SiC, H₂ aq. NH₃ 130-140 up to 89 nih.gov
Aldehydes Ammonia NaBH(OAc)₃ ClCH₂CH₂Cl - High harvard.edu
N-Benzylbenzamide - BH₃NH₃ / TiF₄ DCE Reflux 97 (as borane (B79455) complex) nih.gov

Nitrile Reduction Pathways to Aminomethyl Groups

The reduction of the nitrile group in the precursor N-(4-cyanophenyl)pyridin-2-amine is a direct and efficient method for synthesizing the target compound. This transformation can be achieved through catalytic hydrogenation or by using stoichiometric chemical reducing agents.

Catalytic Hydrogenation: This is often the most economical and industrially preferred method for converting nitriles to primary amines. wikipedia.orgstudymind.co.uk The process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.

Catalysts: Group 10 metals are highly effective, with Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂) being common choices. wikipedia.orgstudymind.co.uk Cobalt-based catalysts are also utilized for their high selectivity towards primary amines. wikipedia.org

Reaction Conditions: The reaction is typically run at elevated temperatures and pressures to ensure efficient conversion. studymind.co.uk The choice of solvent, such as methanol (B129727) or ethanol, and the control of pH are critical factors that influence selectivity. wikipedia.org

Selectivity: A primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. These side reactions occur when the intermediate imine reacts with the newly formed primary amine product. wikipedia.org The selectivity for the desired primary amine can be enhanced by the choice of catalyst, the use of a solvent like methanol containing ammonia, and careful control of reaction parameters. wikipedia.org

Stoichiometric Reduction: Chemical hydrides offer an alternative to catalytic hydrogenation, particularly for smaller-scale syntheses where high-pressure equipment is not feasible.

Reducing Agents: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. studymind.co.ukchemguide.co.uk Other reagents include lithium borohydride and diborane. wikipedia.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective at higher temperatures or in the presence of certain catalysts. thieme-connect.de

Applicability: While highly effective, the use of potent hydrides like LiAlH₄ is often limited by their high cost, pyrophoric nature, and the generation of stoichiometric amounts of metal salt waste, which complicates purification and disposal. thieme-connect.de

Table 1: Comparison of Nitrile Reduction Methods
MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Raney Ni, Pd/C, PtO₂Elevated T & P, alcoholic solventsHigh atom economy, cost-effective for large scale, environmentally benign. wikipedia.orgRequires high-pressure equipment, risk of over-reduction to secondary/tertiary amines. wikipedia.org
Metal Hydride ReductionLiAlH₄, DiboraneAnhydrous ether or THF, room temp to refluxHigh yields, rapid reaction, does not require high pressure. chemguide.co.ukPoor atom economy, expensive, hazardous reagents, generates significant waste. thieme-connect.de
Borane-based ReductionDiisopropylaminoborane/cat. LiBH₄THF, 25°C to refluxMilder conditions, good chemoselectivity (tolerates esters, alkenes). nih.govorganic-chemistry.orgacs.orgReagent preparation required, can be slower for electron-rich systems. acs.org

Formylation and Subsequent Reduction Protocols

An alternative synthetic route involves the initial formylation of N-phenylpyridin-2-amine to introduce a carbonyl group, which is then converted to the aminomethyl group.

Vilsmeier-Haack Formylation: This reaction is a well-established method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org

Mechanism: The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species attacks the electron-rich aniline ring of N-phenylpyridin-2-amine. Subsequent hydrolysis of the resulting iminium ion yields the aldehyde, 4-(pyridin-2-ylamino)benzaldehyde. chemistrysteps.com

Regioselectivity: The secondary amine group is a strong activating group and an ortho-, para-director. Due to significant steric hindrance from the bulky pyridin-2-yl group at the ortho-positions, the electrophilic substitution occurs almost exclusively at the para-position. chemistrysteps.com

Reductive Amination: The resulting aldehyde is then converted to the primary amine. Reductive amination is a highly versatile method for forming C-N bonds. mdpi.com

Process: This transformation can be performed in a one-pot reaction by treating the aldehyde with an ammonia source (e.g., aqueous ammonia, ammonium (B1175870) formate) and a reducing agent. organic-chemistry.org Alternatively, a two-step process involving the formation and isolation of an intermediate imine or oxime, followed by its reduction, can be employed.

Reducing Agents: A wide range of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni). organic-chemistry.orgnih.gov The choice of reagent depends on the desired reaction conditions and the presence of other functional groups.

Table 2: Key Steps in the Formylation-Reduction Pathway
StepReactionReagentsKey Features
1. FormylationVilsmeier-Haack ReactionDMF, POCl₃Forms 4-(pyridin-2-ylamino)benzaldehyde; highly regioselective for the para-position. wikipedia.orgchemistrysteps.com
2. ReductionReductive AminationAmmonia source (NH₃, NH₄OAc), reducing agent (H₂/catalyst, NaBH₄)Converts the aldehyde directly to the primary aminomethyl group. organic-chemistry.orgnih.gov

Green Chemistry Principles in Synthetic Route Design for this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rasayanjournal.co.in

Atom Economy: Catalytic hydrogenation, a key step in the nitrile reduction pathway, exhibits excellent atom economy as it only incorporates hydrogen atoms into the final product. thieme-connect.de In contrast, stoichiometric reductions using metal hydrides like LiAlH₄ have poor atom economy, generating significant inorganic waste. thieme-connect.de

Use of Catalysis: Both primary synthetic routes can heavily rely on catalysis. The use of heterogeneous catalysts in hydrogenation and reductive amination steps is particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. bme.hu

Safer Solvents and Reagents: A key goal is to replace hazardous reagents and solvents. For instance, replacing pyrophoric LiAlH₄ and its requisite anhydrous ether solvent with a catalytic hydrogenation process in a greener solvent like ethanol significantly improves the safety and environmental profile of the synthesis. mdpi.com Efforts to develop greener alternatives to the Vilsmeier-Haack reagents (POCl₃/DMF) are also an area of interest.

Energy Efficiency: The adoption of methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Continuous flow processing can also lead to better energy efficiency through superior heat transfer. pharmafeatures.com

Waste Prevention: High-yield, highly selective reactions are fundamental to waste prevention. Optimizing reaction conditions to minimize byproduct formation is a core tenet of green synthesis design. One-pot or telescoped reactions, which avoid the isolation and purification of intermediates, further reduce solvent use and waste generation. mdpi.com

Table 3: Green Chemistry Evaluation of Synthetic Routes
PrincipleNitrile Reduction Pathway (Catalytic)Formylation/Reduction Pathway
Atom Economy Excellent (addition of H₂)Moderate (Vilsmeier-Haack generates phosphate (B84403) waste)
Catalysis vs. Stoichiometric Primarily catalytic (preferred)Mixed (stoichiometric formylation, catalytic reduction)
Hazardous Reagents Avoids many hazardous reagents (uses H₂ gas)Uses corrosive and reactive POCl₃
Waste Generation Low (catalyst can be recycled)Higher (due to formylation byproducts)

Scalability and Process Intensification of this compound Production

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production requires careful consideration of scalability and the implementation of process intensification strategies. pharmafeatures.comcobaltcommunications.com

Scalability Challenges and Solutions:

Heat Management: Both catalytic hydrogenation and Vilsmeier-Haack reactions are highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and control selectivity. Using jacketed reactors with advanced cooling systems or transitioning to continuous flow reactors with high surface-area-to-volume ratios can effectively manage thermal issues. pharmafeatures.com

Mass Transfer: In heterogeneous catalytic hydrogenation, efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial for achieving optimal reaction rates. Scaling up from a flask to a large reactor requires specialized agitation systems to overcome mass transfer limitations.

Safety: Handling large quantities of high-pressure hydrogen gas or corrosive phosphorus oxychloride poses significant safety risks. Robust engineering controls, dedicated facilities, and well-defined operating procedures are essential for safe large-scale production. thieme-connect.de The nitrile reduction pathway using catalytic hydrogenation is generally more amenable to safe scaling, as it is a well-established industrial process. wikipedia.orgbme.hu

Process Intensification (PI): PI aims to develop substantially smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com

Continuous Flow Chemistry: Implementing the synthesis in a continuous flow or microreactor system offers numerous advantages over traditional batch processing. numberanalytics.com These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, improved consistency, and the potential for higher yields. pharmafeatures.com This approach is particularly well-suited for managing the exothermicity and safety concerns of the key reaction steps.

Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., in-line IR or Raman spectroscopy) allows for continuous monitoring and control of critical process parameters like concentration, temperature, and pressure. This ensures the reaction proceeds optimally, maximizes yield, and guarantees consistent product quality, aligning with Quality-by-Design (QbD) principles. pharmafeatures.com

By addressing scalability challenges and embracing process intensification, the production of this compound can be made more efficient, safer, and economically viable for large-scale applications. pharmafeatures.comnumberanalytics.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of N-[4-(aminomethyl)phenyl]pyridin-2-amine. With a molecular formula of C12H13N3, the calculated monoisotopic mass of the neutral molecule is 199.1109 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a high degree of precision (typically <5 ppm). The experimental finding of an m/z value extremely close to the calculated value for C12H14N3⁺ (200.1182 Da) provides unequivocal confirmation of the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. chemguide.co.uk The fragmentation pattern is dictated by the molecule's functional groups and weakest bonds. For this compound, the fragmentation is characteristic of molecules containing amine and aromatic functionalities. libretexts.org The molecular ion (M⁺) is energetically unstable and breaks into smaller, charged fragments. chemguide.co.uk

Key fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to a nitrogen atom can readily cleave. For the primary amine, this is less likely to be the primary fragmentation route compared to benzylic cleavage. For the secondary amine linker, cleavage of the C-N bond can occur.

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the phenyl ring and the aminomethyl group's methylene (B1212753) (-CH2-) carbon. This is a highly favorable process as it results in the formation of a stable benzylic radical or, more significantly, a stable tropylium (B1234903) ion (m/z 91) via rearrangement, or a pyridin-2-aminophenyl cation.

A proposed fragmentation pattern is detailed in the table below.

Interactive Table: Proposed Mass Spectrometry Fragmentation for this compound

Fragment Ion Structure Proposed Fragmentation Pathway Calculated m/z
[C12H13N3]⁺ Molecular Ion (M⁺) 199.11
[C7H8N]⁺ Cleavage of the N-phenyl bond 106.07
[C6H7]⁺ Loss of aminomethyl group from phenyl ring, rearrangement to Tropylium ion 91.05

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and solution-state conformation of the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed for a complete structural assignment.

Predicted chemical shifts for the ¹H and ¹³C nuclei are based on analogous structures found in the literature, such as 4-(aminomethyl)pyridine (B121137) and various 2-aminopyridine (B139424) derivatives. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum for pyridine (B92270) derivatives typically shows resonances for aromatic carbons in the 100-150 ppm range. researchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton(s) Environment Predicted Chemical Shift (δ, ppm) Multiplicity
H-a Pyridine Ring 8.0 - 8.2 Doublet
H-b, H-c Pyridine Ring 6.5 - 7.5 Multiplet
H-d Pyridine Ring 6.4 - 6.6 Doublet
H-e, H-f Phenyl Ring 7.0 - 7.4 AA'BB' System (Two Doublets)
H-g Methylene (-CH₂-) ~3.8 Singlet
H-h Secondary Amine (-NH-) 5.0 - 7.0 Broad Singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon(s) Environment Predicted Chemical Shift (δ, ppm)
C-1 Pyridine Ring (C-NH) 158 - 162
C-2, C-4 Pyridine Ring 138 - 148
C-3, C-5 Pyridine Ring 108 - 118
C-6 Phenyl Ring (C-NH) 140 - 145
C-7, C-8 Phenyl Ring 128 - 130
C-9 Phenyl Ring (C-CH₂) 135 - 140

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals predicted above and confirming the molecule's covalent framework. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com It would show clear correlations between adjacent protons on the pyridine ring (H-a with H-b, etc.) and within the phenyl ring, confirming the distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each carbon atom that bears protons by linking the ¹H and ¹³C data tables.

The methylene protons (H-g) to the quaternary phenyl carbon (C-9) and the adjacent phenyl carbons (C-8).

The secondary amine proton (H-h) to the pyridine carbon (C-1) and the phenyl carbon (C-6), definitively linking the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It provides insights into the molecule's preferred conformation and the spatial relationship between the two rings.

Solid-State NMR (ssNMR) is a powerful method for characterizing the structure of materials in their solid form, providing information on polymorphism, molecular packing, and dynamics. However, a review of current literature indicates that no specific solid-state NMR studies have been published for this compound. Should different crystalline forms of the compound be discovered, ssNMR would be a primary tool for their characterization.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the molecule. nih.gov The spectrum is characterized by vibrations of the primary amine, secondary amine, and the aromatic systems. wpmucdn.com

N-H Stretching: The molecule contains both a primary amine (-NH₂) and a secondary amine (-NH-). Primary amines typically show two N-H stretching bands (symmetric and asymmetric) between 3500 and 3200 cm⁻¹. wpmucdn.com Secondary amines show a single N-H stretching band in a similar region. spectroscopyonline.com These peaks are often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group appear just below 3000 cm⁻¹.

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. Key absorptions include C=C and C=N stretching vibrations from the pyridine and phenyl rings (approx. 1600-1450 cm⁻¹), N-H bending vibrations (approx. 1650-1550 cm⁻¹), and C-N stretching vibrations. wpmucdn.comaps.org

Interactive Table: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric) Primary Amine (-NH₂) ~3400
N-H Stretch (symmetric) Primary Amine (-NH₂) ~3300
N-H Stretch Secondary Amine (-NH-) ~3350
C-H Stretch Aromatic (sp²) 3000 - 3100
C-H Stretch Aliphatic (sp³) 2850 - 2960
N-H Bend (Scissoring) Primary Amine (-NH₂) 1590 - 1650
C=C / C=N Stretch Aromatic Rings 1450 - 1600

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound has not been specifically reported, analysis of closely related aminopyridine structures allows for a detailed prediction of its solid-state architecture. researchgate.netnih.gov

It is highly probable that the crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary and secondary amine groups are excellent hydrogen bond donors, while the pyridine nitrogen is an effective acceptor. This would likely lead to the formation of supramolecular structures such as dimers or extended chains via N-H···N interactions. nih.gov

Interactive Table: Expected Solid-State Structural Parameters

Parameter Description Expected Value
N-H···N Distance Hydrogen bond length between amine donor and pyridine acceptor 2.0 - 2.5 Å
C-N Bond Length Secondary amine linker ~1.38 Å
C-C Bond Length Phenyl-CH₂ bond ~1.51 Å
Dihedral Angle Angle between phenyl and pyridine ring planes 5° - 70°

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, this class of techniques is critical for the analysis of its potential chiral derivatives. The synthesis of chiral molecules from related heterocyclic scaffolds, such as tetrahydrothieno[2,3-c]pyridines, is an area of active research. unimi.itnih.gov

If a chiral center were introduced into this compound, for example by substitution at the methylene bridge or by derivatization with a chiral auxiliary, a pair of enantiomers would result. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), would be essential for distinguishing between these enantiomers and assigning their absolute configuration. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This experimental spectrum can then be compared with spectra predicted by quantum-chemical calculations to determine the absolute stereochemistry of the synthesized chiral derivative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of N-[4-(aminomethyl)phenyl]pyridin-2-amine. DFT calculations can predict optimized molecular geometry, electronic properties, and reactivity descriptors. researchgate.net

Key ground state properties calculated for aminopyridine derivatives using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netijret.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ijret.org A smaller gap generally implies higher reactivity and polarizability. ijret.org For related aminopyridines, DFT calculations have shown that the positions of amino groups significantly influence these electronic properties. researchgate.netijret.org

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and amino groups are expected to be regions of negative potential, while the hydrogen atoms of the amino groups are regions of positive potential. nih.gov

Table 1: Representative Calculated Electronic Properties for Aminopyridine Scaffolds using DFT

The following data is representative of calculations performed on similar aminopyridine structures and illustrates the type of information obtained from DFT studies.

PropertyDescriptionRepresentative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO4.5 to 5.5 eV
Dipole Moment (µ) Measure of the net molecular polarity2.0 to 4.0 Debye

Data compiled from theoretical studies on analogous aminopyridine structures. researchgate.netijret.org

While DFT is excellent for ground states, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) are often employed to study electronic excited states and reaction mechanisms. These methods, while computationally more intensive, can provide a more accurate description of electron correlation. For this compound, these calculations could be used to predict its UV-Vis absorption spectrum by calculating the transition energies between the ground and excited states. They can also be used to map potential energy surfaces for hypothetical reactions, such as protonation, oxidation, or metabolic transformations, by identifying transition states and calculating activation energy barriers.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

This compound possesses significant conformational flexibility due to several rotatable single bonds: the bond connecting the phenyl ring to the aminomethyl group, the bond between the aminomethyl group and its nitrogen, and the bond linking the phenyl ring to the secondary amine. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. vensel.orgnih.gov

By simulating the atomic motions over time, MD can explore the conformational landscape of the molecule, identifying low-energy, stable conformations and the transitions between them. vensel.org Such simulations reveal how the molecule folds and adapts its shape, which is crucial for its interaction with other molecules, such as biological receptors.

Furthermore, MD simulations explicitly account for the surrounding environment. By immersing the molecule in a simulated box of solvent (e.g., water), these simulations can accurately model the influence of solvent effects on conformational preference. The polar aminomethyl and aminopyridine groups are expected to form hydrogen bonds with water, which would significantly influence the molecule's preferred shape in an aqueous environment compared to the gas phase.

Docking and Molecular Modeling Studies of this compound Interactions with Macromolecular Targets

The N-phenyl-pyridin-2-amine scaffold is a known "privileged structure" in medicinal chemistry, particularly for its ability to target the ATP-binding site of protein kinases. researchgate.netmdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov

For this compound, docking studies would be employed to predict its binding mode within the active site of various kinases, such as PIM-1 kinase or Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net

The 2-aminopyridine (B139424) motif is crucial for forming hydrogen bonds with the "hinge" region of the kinase active site. The aminomethylphenyl portion can extend into other pockets of the active site, forming additional interactions. Docking results provide a rational basis for the molecule's biological activity and guide the design of more potent and selective analogs. vensel.orgnih.gov

Table 2: Predicted Interactions of this compound in a Kinase ATP-Binding Site (Hypothetical)

Based on docking studies of structurally similar aminopyridine kinase inhibitors. vensel.orgresearchgate.net

Moiety of LigandType of InteractionPotential Interacting Residue in Kinase
Pyridine Nitrogen Hydrogen Bond AcceptorHinge Region Backbone N-H
2-Amino Group (N-H) Hydrogen Bond DonorHinge Region Backbone C=O
Phenyl Ring π-π Stacking / HydrophobicAromatic (e.g., Phenylalanine) or Aliphatic Residues
Aminomethyl Group (N-H) Hydrogen Bond Donor/AcceptorAcidic/Basic Residues (e.g., Asp, Glu) or Water

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uobasrah.edu.iqmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence activity. nih.govresearchgate.net

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. uobasrah.edu.iq

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., inhibitory concentration, IC50). nih.gov The resulting model can highlight which properties are most important for activity; for instance, it might reveal that increased hydrophobicity in one part of the molecule and hydrogen bond donating ability in another are key to improving potency. nih.govresearchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. bohrium.comnih.gov These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

For this compound, DFT calculations can predict:

Infrared (IR) Spectra : By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The predicted frequencies correspond to the stretching and bending vibrations of specific bonds (e.g., N-H, C-H, C=N, C=C), aiding in the interpretation of experimental IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly useful for assigning the signals in experimental NMR spectra to specific atoms within the molecule. bohrium.comnih.gov

Table 3: Representative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Moieties

Predicted values are relative to TMS and are based on DFT calculations for analogous structures. Actual values may vary based on solvent and experimental conditions.

Proton(s)MoietyPredicted Chemical Shift Range (ppm)
-CH₂- Aminomethyl3.8 - 4.5
-NH₂ Aminomethyl1.5 - 2.5 (broad)
-NH- Bridge Amine8.0 - 9.5 (broad)
Aromatic H Phenyl & Pyridyl Rings6.5 - 8.2

Exploration of Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The reactivity and regioselectivity of this process in N-[4-(aminomethyl)phenyl]pyridin-2-amine are complex due to the presence of two distinct aromatic systems with competing electronic effects.

The phenyl ring is strongly activated towards EAS. It is substituted with two electron-donating groups: the secondary amine linker (-NH-) at position 1 and the aminomethyl group (-CH2NH2) at position 4. Both groups are activating and ortho-, para-directing. The secondary amine is a powerful activating group, directing incoming electrophiles to its ortho positions (positions 2 and 6 of the phenyl ring). The aminomethyl group is also activating and directs electrophiles to its ortho positions (positions 3 and 5 of the phenyl ring). Due to their para-relationship, both groups reinforce the activation of the same positions (2, 3, 5, and 6), making the phenyl ring highly susceptible to electrophilic attack. In reactions with aromatic amines, controlling the high reactivity to avoid polysubstitution can be a challenge, often requiring protection of the amino group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Ring System Substituent Position Effect on Reactivity Directing Influence
Phenyl -NH- (pyridin-2-yl) 1 Activating Ortho, Para
Phenyl -CH₂NH₂ 4 Activating Ortho, Para
Pyridine Ring Nitrogen 1 Deactivating Meta

Given the strong activation of the phenyl ring compared to the relatively deactivated pyridine ring, electrophilic substitution is expected to occur preferentially on the phenyl moiety at the positions ortho to the aminomethyl group (positions 3 and 5).

Nucleophilic Substitution Reactions Involving the Pyridine Nitrogen or Aminomethyl Group

The presence of multiple nitrogen atoms with lone pairs of electrons confers nucleophilic character to this compound.

Pyridine Ring: Unlike benzene, the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. youtube.com This increased reactivity is due to the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uoanbar.edu.iqyoutube.com While the parent molecule does not have a suitable leaving group for a typical NAS reaction, derivatives with leaving groups (e.g., halogens) at the C-4 or C-6 positions would be expected to undergo substitution readily.

The pyridine nitrogen itself is a nucleophilic center and can react with electrophiles. For instance, it can be alkylated with alkyl halides to form pyridinium salts or N-aminated using electrophilic aminating reagents like hydroxylamine derivatives to yield N-aminopyridinium salts. nih.gov

Aminomethyl Group: The primary amine of the aminomethyl group (-CH2NH2) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to produce amides.

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

The relative nucleophilicity of the different nitrogen atoms generally follows the order: primary aliphatic amine > secondary aromatic amine ≈ pyridine nitrogen. Therefore, reactions with electrophiles under kinetic control are most likely to occur at the aminomethyl nitrogen.

Reactions at the Aminomethyl Moiety: Functional Group Interconversions

The primary amine of the aminomethyl group is a versatile functional handle that can be converted into a wide array of other functional groups through functional group interconversion (FGI) reactions. fiveable.me These transformations are crucial for the synthesis of diverse derivatives. scribd.comub.edu

Table 2: Selected Functional Group Interconversions of the Aminomethyl Moiety

Reaction Type Reagent(s) Product Functional Group
Acylation Acyl chloride (RCOCl), base Amide (-CH₂NHCOR)
Sulfonylation Sulfonyl chloride (RSO₂Cl), base Sulfonamide (-CH₂NHSO₂R)
Alkylation Alkyl halide (RX) Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, then NaBH₄/H₂ Secondary/Tertiary Amine
Conversion to Amide Via oxidation to carboxylic acid (multi-step) Amide (if chain is extended)

These interconversions allow for the modification of the compound's properties and the introduction of new reactive sites for further derivatization. For example, acylation can be used to protect the amine or to introduce specific functionalities. youtube.com

Formation of Metal Complexes and Coordination Chemistry

This compound is an excellent ligand for the formation of metal complexes due to the presence of three potential nitrogen donor atoms: the pyridine ring nitrogen (N_py), the exocyclic secondary amine nitrogen (N_exo), and the primary amine nitrogen of the aminomethyl group (N_amino). nih.govekb.eg This multi-donor capability allows for diverse coordination behaviors. mdpi.com

The ligand can adopt several coordination modes depending on the metal ion, counter-ion, and reaction conditions.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination typically occurs via the pyridine nitrogen, which is a common binding site for aminopyridine-type ligands. mdpi.comresearchgate.net This mode is often observed when steric hindrance prevents chelation or when the metal center has a strong preference for a specific coordination number.

Bidentate Chelation: The most common bidentate mode involves the pyridine nitrogen and the exocyclic secondary amine nitrogen (N_py, N_exo). This forms a stable five-membered chelate ring, a highly favorable arrangement in coordination chemistry. This chelation is characteristic of 2-aminopyridine (B139424) derivatives.

Bridging and Multidentate Coordination: The ligand can act as a bridge between two or more metal centers, leading to the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. mdpi.com For example, the pyridine nitrogen could bind to one metal center while the aminomethyl nitrogen binds to another. This bridging capability is crucial in the design of metal-organic frameworks (MOFs).

The identity of the metal ion plays a critical role in determining the stoichiometry, geometry, and electronic properties of the resulting complex. nih.gov The ligand field created by the nitrogen donors influences the d-orbital splitting of the metal, which in turn dictates the complex's magnetic properties, color, and reactivity. nih.govresearchgate.net

Table 3: Typical Geometries of Complexes with Aminopyridine-type Ligands

Metal Ion Typical Coordination Number(s) Common Geometries
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Distorted Octahedral mdpi.com
Fe(II) 4, 6 Tetrahedral, Octahedral, Distorted Trigonal Pyramidal mdpi.com
Pd(II) 4 Square Planar kcl.ac.uk
Zn(II) 4, 6 Tetrahedral, Octahedral

For instance, Cu(II) complexes with similar ligands often exhibit tetragonally distorted octahedral or square pyramidal geometries. mdpi.com Palladium(II) strongly favors square planar coordination. kcl.ac.uk The specific coordination mode of this compound will adapt to satisfy the geometric preferences of the metal center.

Metal complexes derived from aminopyridine ligands are of significant interest in catalysis due to their potential for high activity and selectivity at a lower cost compared to some traditional catalysts. ekb.eg While specific catalytic applications for complexes of this compound are not extensively documented, the structural motifs are present in known catalytic systems.

Potential applications include:

Oxidation Catalysis: Bio-inspired iron-aminopyridine complexes have been shown to be effective in asymmetric aerobic oxidative coupling reactions. ekb.eg

Environmental Remediation: Nickel(II) complexes with 4-aminopyridine (B3432731) have demonstrated catalytic activity in the degradation of organic dyes from wastewater, suggesting a role in environmental remediation. ekb.eg

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming cross-coupling reactions. The (N_py, N_exo) chelate of the ligand could provide a stable and electronically tunable environment for a palladium center, potentially leading to active catalysts.

The modular nature of the this compound ligand, which allows for modification at the phenyl ring or the aminomethyl group, provides a pathway to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their performance in various catalytic transformations.

Polymerization and Materials Science Applications of this compound Derivatives

While direct polymerization studies of this compound are not extensively documented in public literature, its structural motifs are analogous to monomers used in the synthesis of high-performance polymers and functional materials. The presence of both an aromatic amine and a reactive aminomethyl group allows for its theoretical incorporation into various polymer backbones and framework structures.

The this compound scaffold can be envisioned as a precursor to monomers for step-growth polymerization, such as the formation of polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability and mechanical strength. azom.com

Hypothetical Monomer Synthesis:

To be utilized in polycondensation reactions, this compound would likely first be converted into a diamine or a diacid monomer. For instance, a diamine monomer could be synthesized by introducing an additional amino group. A more direct approach would be to utilize the existing primary and secondary amines. However, the difference in reactivity between the benzylic primary amine and the aromatic secondary amine would need to be carefully managed.

A plausible route to creating a useful monomer for polyamides would involve the reaction of the aminomethyl group with a dicarboxylic acid chloride, followed by activation of the secondary amine for reaction with another monomer. Alternatively, the core molecule could be modified to produce a diamine that is more readily polymerizable.

Polymerization Mechanisms:

Once a suitable diamine monomer derived from the this compound scaffold is synthesized, it can undergo polycondensation with various aromatic dianhydrides to form polyimides or with diacid chlorides to form polyamides. tandfonline.com

Polyimide Synthesis: The typical synthesis of polyimides is a two-step process. First, the diamine reacts with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a poly(amic acid) precursor. researchgate.net This is followed by a thermal or chemical imidization step, which involves cyclodehydration to form the final polyimide. tandfonline.com The incorporation of the pyridine ring into the polymer backbone is known to enhance solubility and thermal stability. researchgate.net

Polyamide Synthesis: Polyamides can be synthesized through the polycondensation of a diamine with a diacid chloride in a low-temperature solution or by direct phosphorylation. tandfonline.com The resulting polyamides containing pyridine units are often characterized by good solubility in polar aprotic solvents and high thermal stability. tandfonline.com

The properties of the resulting polymers would be influenced by the rigidity of the dianhydride or diacid chloride comonomer.

Table 1: Properties of Analogous Pyridine-Containing Polyimides

Diamine MonomerDianhydrideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Tensile Strength (MPa)Elongation at Break (%)
2,6-DiaminopyridineVarious aromatic dianhydrides252–296>400--
4,4'-bis(5-amino-2-pyridinoxy)benzophenoneVarious aromatic dianhydrides201–310401-521 (in air)103–14512.9–15.2
2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propaneVarious aromatic dianhydrides236–300499-515 (in N2)72–905–12

This table presents data for polyimides derived from pyridine-containing diamines analogous to what could be synthesized from this compound, illustrating the expected high-performance characteristics. tandfonline.comresearchgate.netconsensus.app

The this compound molecule possesses multiple potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the two nitrogen atoms of the amino groups. This makes it a promising candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Coordination polymers are inorganic or organometallic polymer structures with repeating coordination entities extending in one, two, or three dimensions. mdpi.com MOFs are a subclass of coordination polymers that are porous. nih.gov The pyridine nitrogen is a well-established coordination site in the design of MOFs. researchgate.net Additionally, amine-functionalized linkers are of great interest for applications such as CO2 capture. rsc.org

Potential Coordination Modes:

This compound could act as a multidentate ligand. The pyridine nitrogen can coordinate to a metal center, and depending on the flexibility of the ligand and the coordination geometry of the metal, one or both of the amino nitrogens could also participate in coordination. This could lead to the formation of multidimensional networks. The aminomethyl group provides flexibility, which can influence the final topology of the framework.

Table 2: Examples of MOFs with Pyridine- and Amine-Containing Ligands

MOF Name/ReferenceLigand(s)Metal Ion(s)Framework DimensionalityKey Feature/Application
MOF with tri(4-pyridylphenyl)amine researchgate.nettri(4-pyridylphenyl)amine, 1,3-benzenedicarboxylic acidCo(II), Zn(II), Cu(II)2D and 3DPhotochemical properties
Amino-functionalized chiral MOF nih.govPyridine-3,5-dicarboxylate, 4-aminopyridineCu(II)3DPotential for chiral catalysis
Zr-based MOF nih.gov2-aminoterephthalic acid, 1,4-diazabicyclo[2.2.2]octaneZr(IV)3DCatalysis

This table provides examples of existing MOFs that utilize ligands with functionalities similar to this compound, suggesting its potential for constructing functional framework materials.

The incorporation of the this compound scaffold into polymers or MOFs could lead to materials with a range of desirable functional properties.

Polymers:

High Thermal Stability and Mechanical Strength: As suggested by analogous pyridine-containing polyimides and polyamides, polymers derived from this scaffold are expected to exhibit high glass transition temperatures and excellent thermal stability. tandfonline.comresearchgate.net The aromatic and heterocyclic rings contribute to the rigidity and stability of the polymer chains.

Enhanced Solubility: The presence of the pyridine unit can improve the solubility of otherwise intractable aromatic polymers in organic solvents, which is advantageous for processing and film formation. researchgate.net

Flame Retardancy: The high nitrogen content of the pyridine ring can contribute to the flame retardant properties of the resulting materials. tandfonline.com

Optical and Electrical Properties: Pyridine-containing polymers can exhibit interesting optical properties, such as fluorescence, and have been explored for applications in organic light-emitting diodes (OLEDs). nih.gov

Coordination Polymers and MOFs:

Gas Storage and Separation: The amine functionality on the linker can enhance the affinity of the MOF for specific gases, such as carbon dioxide, making such materials promising for gas separation and storage applications. rsc.org

Catalysis: The metal nodes and the functional organic linkers can both act as active sites for catalysis. nih.gov The basic nitrogen sites on the pyridine and amino groups could serve as catalytic centers for various organic reactions.

Sensing: The coordination environment of the metal ions and the electronic properties of the ligand can be sensitive to the presence of certain molecules, leading to potential applications in chemical sensing.

Preclinical Biological Investigations and Mechanistic Insights

Receptor Binding Profiling and Ligand-Target Interactions at the Molecular Level

A specific receptor binding profile for N-[4-(aminomethyl)phenyl]pyridin-2-amine is not available in the public domain. There are no published studies detailing its affinity (e.g., Kᵢ, Kd, or EC₅₀ values) for any specific biological receptors or molecular-level characterizations of its interactions with potential targets.

Cell-Based Assays for Target Engagement and Pathway Modulation

No research detailing the use of this compound in cell-based assays could be identified. Consequently, there is no information on its ability to engage with cellular targets or modulate specific signaling pathways, such as its effects on gene expression or protein-protein interactions. While related compounds have been assessed in cell lines like SET-2 and Ba/F3 for their effects on JAK2 signaling, no such data exists for this compound itself.

Investigation of Pharmacological Mechanism of Action at the Subcellular Level

There are no published investigations into the subcellular mechanism of action of this compound. Information regarding its localization within cells or its effects on specific subcellular components or processes is absent from the scientific literature.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying "N-[4-(aminomethyl)phenyl]pyridin-2-amine" from its precursors, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions for purity assessment and analysis in complex matrices.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective and widely used method for the analysis of pyridine (B92270) derivatives and related aromatic amines. researchgate.net The development of a robust HPLC method for "this compound" involves the careful optimization of several key parameters to achieve adequate separation, sensitivity, and accuracy.

Method Development Considerations:

Stationary Phase: Octadecyl (C18) columns are frequently employed for the separation of polar aromatic compounds. ptfarm.pl For instance, a Nova-Pak C-18 column (150 x 3.9 mm, 5 µm) or a LiChrosorb® 100 RP-18 column (250 x 4.0 mm, 5 µm) could provide the necessary retention and resolution. ptfarm.pl For separating enantiomers of related chiral amines, specialized chiral stationary phases (CSPs) like the Chiralcel OD-H have proven effective after derivatization. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ptfarm.plnih.gov The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds like "this compound". A phosphate (B84403) buffer at a low pH (e.g., pH 2.0) can ensure the amine groups are protonated, leading to predictable chromatographic behavior. ptfarm.pl The addition of formic acid to the mobile phase is also a common strategy. ptfarm.pl

Detection: Ultraviolet (UV) detection is a standard choice, given the chromophoric nature of the phenyl and pyridine rings in the molecule. A photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak purity. ptfarm.pl For related compounds, detection wavelengths have been set around 220 nm and 239 nm. researchgate.netptfarm.pl For trace analysis, coupling HPLC with a fluorescence detector (FLD) after pre-column derivatization with a fluorigenic label can significantly enhance sensitivity. squ.edu.om

Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plresearchgate.net

ParameterExample Condition 1Example Condition 2Example Condition 3
Column LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) ptfarm.plNova-Pak C-18 (150 x 3.9 mm, 5 µm) ptfarm.plZorbax SB-Aq (50 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile / Phosphate buffer (pH=2.0) ptfarm.plAcetonitrile / Water / 10% Formic acid (30:65:5, v/v/v) ptfarm.plSodium octanesulfonate solution (pH 3.2) / Methanol (Gradient) nih.gov
Flow Rate 0.5 mL/min ptfarm.pl1.0 mL/min nih.govNot Specified
Detection UV at 239 nm ptfarm.plPhotodiode Array / ESI-MS ptfarm.plUV Detection nih.gov
Internal Standard Phenacetin ptfarm.plNot SpecifiedNot Specified

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar primary amine functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. This process reduces polarity and increases volatility, making the compound suitable for GC-MS analysis.

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can form stable amide derivatives that exhibit excellent chromatographic properties.

Once derivatized, GC-MS analysis provides high separation efficiency and definitive structural information from the mass spectrum. The fragmentation pattern observed in the mass spectrometer can be used to confirm the identity of the compound and its derivatives. While various techniques like liquid and gas chromatography are used to detect aniline (B41778), a related aromatic amine, GC-MS offers a powerful tool for identification. researchgate.net

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like "this compound". Given its basic nature, the compound will be protonated and positively charged in acidic buffer systems, allowing for rapid and efficient separations.

A study on the separation of amino acids and amines by CE utilized a poly(ethylene oxide) (PEO) solution containing cetyltrimethylammonium bromide (CTAB). nih.gov This method suppresses the adsorption of PEO on the capillary wall, generating a stable and reproducible electroosmotic flow (EOF). nih.gov For enhanced sensitivity, pre-capillary derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) can be performed. nih.gov This approach has demonstrated remarkable performance, achieving:

High Efficiency: Theoretical plate counts ranging from 90,000 to 640,000. nih.gov

Rapid Analysis: Separation of 14 derivatives in under 4 minutes. nih.gov

High Sensitivity: Limits of detection (LODs) in the nanomolar range (9.5 to 50.5 nM). nih.gov

The practicality of such a CE method was validated by the quantitative determination of amines in complex samples, highlighting its potential for analyzing "this compound" in various matrices. nih.gov

Spectrophotometric and Fluorometric Methods for Trace Analysis

Spectroscopic methods provide rapid and sensitive means for the quantification of "this compound", particularly for trace analysis.

Spectrophotometry: The compound's aromatic rings act as chromophores, allowing for direct quantification using UV-Vis spectrophotometry. The analysis of a related imide derivative was performed in 0.01 M hydrochloric acid, and the concentration was determined based on the Lambert-Beer equation. ptfarm.pl A similar approach could be developed for "this compound" by identifying its wavelength of maximum absorbance (λmax) and establishing a calibration curve.

Fluorometry: The pyridin-2-amine scaffold is known to be a potential basis for fluorescent probes, with the parent compound exhibiting a high quantum yield. nih.gov This intrinsic fluorescence can be exploited for highly sensitive detection. The fluorescence properties (excitation and emission wavelengths, quantum yield) of "this compound" can be characterized to develop a direct fluorometric assay. Furthermore, "click-and-probing" applications using derivatives of aminopyridines demonstrate their utility as bioorthogonal fluorescent probes, a principle that could be adapted for specific detection applications. nih.gov A study on a 4-phenyl-2,6-bis(4-aminophenyl)pyridine derivative showed its potential as a fluorescence chemosensor, where a change in emission wavelength was observed upon binding to a substrate. researchgate.net

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer a highly sensitive and cost-effective platform for detecting electroactive compounds. The amine and pyridine moieties in "this compound" are susceptible to oxidation, making the compound a candidate for electrochemical analysis.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the compound's redox behavior and for quantitative analysis. nih.gov The development of an electrochemical sensor typically involves modifying the surface of a working electrode (e.g., glassy carbon electrode) to enhance selectivity and sensitivity. nih.gov For example, a sensor based on pyridine diketopyrrolopyrrole-functionalized graphene oxide was developed for the detection of 4-nitrophenol, demonstrating excellent electrocatalytic activity. nih.gov A similar strategy could be applied to "this compound". The electrochemical detection of aniline has been demonstrated with a linear detection range of 2-40 μM and a limit of detection of 1.4 μM, showcasing the feasibility of this approach for related aromatic amines. researchgate.net

Future Directions and Emerging Research Avenues

Development of N-[4-(aminomethyl)phenyl]pyridin-2-amine as a Scaffold for Multi-Target Ligands

The N-phenyl-pyridin-2-amine framework is a cornerstone of numerous kinase inhibitors, which are designed to interact with the ATP-binding site of a single target kinase. However, the complexity of diseases like cancer and neurodegenerative disorders often involves multiple signaling pathways. This has spurred the development of multi-target-directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously, potentially offering improved efficacy and reduced chances of drug resistance. acs.org

The this compound scaffold is an ideal starting point for designing MTDLs. nih.govrsc.org Its proven affinity for the highly conserved kinase hinge region can be retained as an anchor, while the aminomethylphenyl portion can be chemically modified to interact with a secondary target. Research strategies in this area focus on:

Linked Pharmacophores: This approach involves connecting the this compound scaffold to another distinct pharmacophore known to inhibit a second target. The linker's length and flexibility are critical and can be optimized to ensure dual binding. For example, linking it to a moiety known to inhibit protein aggregation could yield a dual-action agent for Alzheimer's disease. nih.gov

Fused Pharmacophores: A more integrated approach involves merging the core scaffold with structural elements of another inhibitor to create a single, compact molecule with dual activity.

Fragment-Based Growth: The aminomethyl group provides a convenient attachment point for growing fragments that can occupy adjacent binding pockets or interact with allosteric sites on a primary target, or even bridge to a secondary protein target.

Derivatives of the core aminopyridine structure have already shown promise as dual inhibitors, such as 4-aminopyridine (B3432731) amides that dually inhibit tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase. nih.gov This precedent supports the feasibility of evolving the this compound scaffold for multi-target applications.

Design Strategy for MTDLsDescriptionPotential Application for Scaffold
Pharmacophore Linking Two distinct drug scaffolds are joined by a chemical linker.Linking the aminomethyl group to a pharmacophore for a different class of enzymes (e.g., histone deacetylases).
Pharmacophore Fusion Structural features of two different ligands are merged into a single molecule.Integrating features of another kinase inhibitor to achieve dual-specificity against two different kinase families.
Fragment Elaboration A core scaffold is grown by adding small chemical fragments to achieve new interactions.Extending the structure from the aminomethyl group to interact with a secondary binding site on the target protein.

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is rich in features that facilitate self-assembly, including hydrogen bond donors (the amine and aminomethyl groups) and acceptors (the pyridine (B92270) nitrogen), as well as aromatic rings capable of π–π stacking. nih.gov

These interactions can guide the molecules to form predictable, well-defined architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govnih.gov The specific arrangement is influenced by factors like solvent and the presence of co-formers or anions that can participate in the hydrogen-bonding network. nih.gov

Future research could focus on:

Crystal Engineering: Systematically co-crystallizing this compound with other molecules (e.g., carboxylic acids) to create novel solid-state materials with tailored properties, such as specific porosity or charge-transport characteristics. The hydrogen bonds and π-stacking interactions are key drivers in the formation of these crystalline structures. nih.govrsc.org

Nanomaterial Functionalization: The primary amine of the aminomethyl group serves as an excellent anchor point for grafting the molecule onto the surface of nanomaterials. For instance, attaching it to carbon nanotubes or gold nanoparticles could create hybrid materials. These functionalized nanomaterials could be explored for applications in targeted drug delivery or as components in electronic sensors. Research on related structures has demonstrated the feasibility of creating polymer-carbon nanotube hybrids for chemosensor applications. acs.org

Exploration of Photocatalytic or Electrocatalytic Applications

While the organic scaffold of this compound is not intrinsically catalytic, its structure is ideal for acting as a ligand that coordinates with transition metals to form catalytically active complexes. The pyridine nitrogen and the amino groups are excellent metal-binding sites, capable of forming stable complexes with metals like palladium, rhodium, cobalt, or iridium. rsc.orgresearchgate.netnih.gov

Emerging research avenues include:

Homogeneous Catalysis: Developing metal complexes for use in solution-phase catalysis. For example, cobalt complexes incorporating aminopyridine ligands have been successfully used as efficient catalysts for photocatalytic hydrogen generation from water. researchgate.net

Heterogeneous Catalysis: Immobilizing these metal complexes onto solid supports (e.g., polymers, silica, or metal-organic frameworks) to create recyclable, heterogeneous catalysts. This approach combines the high selectivity of molecular catalysts with the practical advantages of solid catalysts.

Photoredox Catalysis: Designing iridium or ruthenium complexes where the aminopyridine ligand helps to tune the photophysical and electrochemical properties of the metal center. Such complexes could be used to catalyze a wide range of organic transformations using visible light as the energy source. acs.org

The ability of the N-aryl-2-aminopyridine structure to chelate metals and direct C-H activation reactions further underscores its potential in designing novel catalytic systems. rsc.org

Machine Learning and AI in the Design and Discovery of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design-build-test-learn cycle. nih.govnih.gov For a scaffold like this compound, which belongs to a well-studied class of compounds (kinase inhibitors), AI can be particularly powerful.

Future directions include:

Predictive Modeling: Training ML models on large datasets of existing aminopyridine and pyrimidine (B1678525) inhibitors to build quantitative structure-activity relationship (QSAR) models. These models can rapidly predict the biological activity of newly designed virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis. preprints.org

Generative AI for De Novo Design: Using generative models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel molecules. arxiv.org These models can be trained to generate new aminopyridine derivatives that are predicted to have high binding affinity for a specific target while also possessing desirable drug-like properties (e.g., solubility, low toxicity). nih.govresearchgate.net

Property Optimization: Employing AI algorithms to suggest specific chemical modifications to the parent scaffold to optimize multiple parameters simultaneously. For instance, an AI model could suggest changes to improve target selectivity, enhance metabolic stability, or reduce off-target effects, navigating the complex, multi-parameter space of drug optimization more efficiently than human intuition alone. preprints.org

AI/ML ApplicationDescriptionRelevance to Scaffold
QSAR Modeling Algorithms learn the relationship between chemical structure and biological activity from existing data.Predict the kinase inhibitory potency of new derivatives before synthesis.
Generative Models AI models generate novel chemical structures based on learned rules and desired properties.Create entirely new aminopyridine-based molecules optimized for a specific biological target.
Multi-Parameter Optimization Algorithms simultaneously optimize for multiple properties (e.g., potency, selectivity, ADMET).Suggest modifications to improve the overall drug-like profile of a lead compound.

Potential as Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The pyridin-2-amine core is an intrinsically fluorescent scaffold, with the parent compound exhibiting a high quantum yield. nih.govresearchgate.net This inherent fluorescence makes this compound and its derivatives attractive candidates for development as biological probes.

Research in this area can be directed towards:

Tuning Photophysical Properties: The fluorescence emission wavelength, intensity, and lifetime of the aminopyridine core can be systematically altered through chemical modification. For instance, extending the π-conjugated system or adding electron-donating/withdrawing groups can shift the emission color, a key step in developing probes for multi-color imaging. nih.govbeilstein-journals.org

Developing Chemosensors: Designing derivatives where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte, such as a metal ion, a reactive oxygen species, or a particular enzyme. Aminopyridine-based sensors have already been developed for detecting Fe³⁺ ions in living cells. researchgate.net

Cellular Imaging: Attaching the scaffold to molecules that target specific cellular organelles (e.g., mitochondria or the nucleus) would allow for the visualization of these structures. The aminomethyl group can be used to conjugate the fluorescent core to these targeting moieties. nih.gov The "click-and-probing" application of aminopyridines further highlights their potential in biological labeling. nih.gov

Studies on related aminopyridine structures have shown their utility in creating probes with aggregation-induced emission enhancement (AIEE) properties and for sensing various analytes, confirming the broad potential of this chemical class as biological probes. beilstein-journals.orgbohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(aminomethyl)phenyl]pyridin-2-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including coupling of pyridin-2-amine derivatives with functionalized phenyl precursors. Key steps involve Buchwald-Hartwig amination or nucleophilic substitution reactions. Purification typically employs column chromatography or recrystallization. Purity validation requires HPLC (retention time analysis, e.g., 1.82 min for related compounds) and HRMS (mass accuracy <5 ppm) . Structural confirmation via ¹H/¹³C NMR is critical, with aromatic proton signals in the δ 7.0–8.5 ppm range and methylene groups near δ 3.5–4.5 ppm .
Example Characterization Data
Yield: 76–99%
HPLC Retention Time: 0.95–1.82 min

Q. How can researchers screen the biological activity of this compound in target-specific assays?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. For cellular studies, employ dose-response curves in viability assays (MTT/XTT). Metabolite interaction studies, as seen in corticosteroid response models, may leverage Lasso regression for feature selection to identify biomarkers linked to biological activity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Analyze batch-to-batch variability in compound purity via HPLC-MS . If metabolic instability is suspected, conduct stability studies in liver microsomes. Data contradictions may arise from off-target effects, which can be probed using kinome-wide profiling or CRISPR-based gene knockout screens .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., halogenation) or aminomethylphenyl group (e.g., alkylation). Test analogs in parallel using high-throughput screening. X-ray crystallography (e.g., C–C bond length analysis, mean δ = 0.005 Å) or docking simulations can guide rational design by revealing binding interactions with target proteins .

Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement using SHELXL-97 software (R factor <0.06). Key parameters include torsional angles (e.g., C22B–C23B–C24B = 120.04°) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR or mass spectrometry data?

  • Methodological Answer : Confirm sample purity via HPLC-UV/ELSD . For NMR, use deuterated solvents (e.g., DMSO-d₆) and spike tests with authentic standards. For HRMS, recalibrate the instrument and compare isotopic patterns. Contradictions may stem from residual solvents, tautomerism, or degradation products .

Ethical and Safety Considerations

  • Handling Precautions : Use PPE (gloves, lab coats) and work in a fume hood. Waste must be disposed via certified hazardous waste programs .
  • Regulatory Compliance : This compound is for in vitro use only. FDA approval is absent, and human/animal administration is prohibited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.